molecular formula C31H31N3O3 B304165 2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B304165
M. Wt: 493.6 g/mol
InChI Key: OITGWMVIUFAXKC-UHFFFAOYSA-N
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Description

2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline backbone, which is often associated with pharmacologically active molecules.

Properties

Molecular Formula

C31H31N3O3

Molecular Weight

493.6 g/mol

IUPAC Name

2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C31H31N3O3/c1-19-13-14-26(32-18-19)34-30(36)27-20(2)33-24-16-31(3,4)17-25(35)29(24)28(27)21-9-8-12-23(15-21)37-22-10-6-5-7-11-22/h5-15,18,28,33H,16-17H2,1-4H3,(H,32,34,36)

InChI Key

OITGWMVIUFAXKC-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C)C

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the phenoxyphenyl group and the pyridinyl group. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structure suggests it could have bioactive properties, making it a candidate for drug discovery and development.

Medicine

In medicine, 2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide could be investigated for its therapeutic potential. Compounds with similar structures have been explored for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinine.

    Cinchonine: Another quinoline alkaloid with medicinal properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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